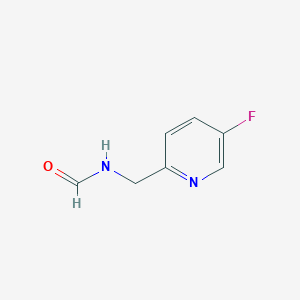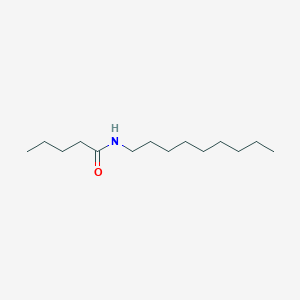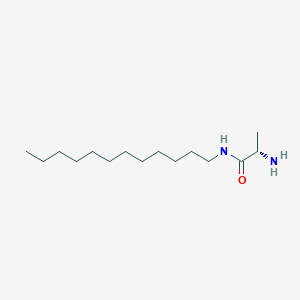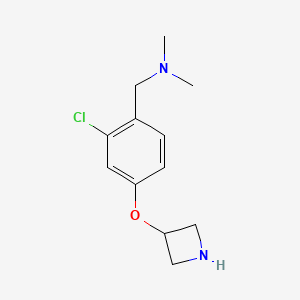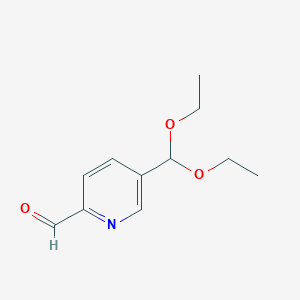![molecular formula C16H22O5 B8347551 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B8347551.png)
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a diethoxyethoxy moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(2,2-diethoxyethoxy)benzyl chloride with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.
Phenylcyclopropane derivatives: Compounds with phenyl groups attached to cyclopropane rings.
Uniqueness: 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid is unique due to the presence of the diethoxyethoxy moiety, which imparts distinct chemical and physical properties
特性
分子式 |
C16H22O5 |
|---|---|
分子量 |
294.34 g/mol |
IUPAC名 |
1-[4-(2,2-diethoxyethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O5/c1-3-19-14(20-4-2)11-21-13-7-5-12(6-8-13)16(9-10-16)15(17)18/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,18) |
InChIキー |
MXXRVSDHRAHNOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(COC1=CC=C(C=C1)C2(CC2)C(=O)O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
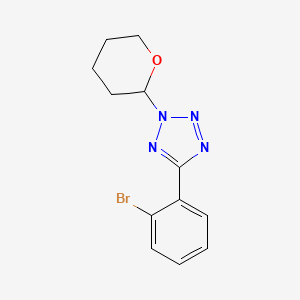
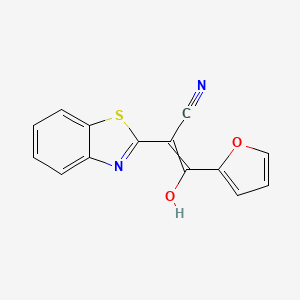
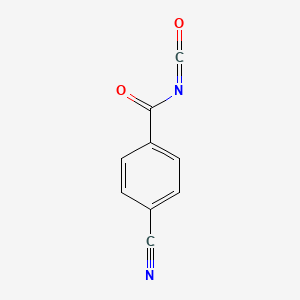
![8-methyl-6-(3-nitrophenyl)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8347519.png)
![5-(2-Fluorophenyl)[1,3,4]oxathiazolin-2-one](/img/structure/B8347523.png)
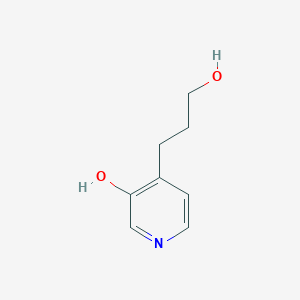
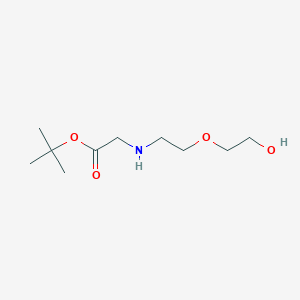
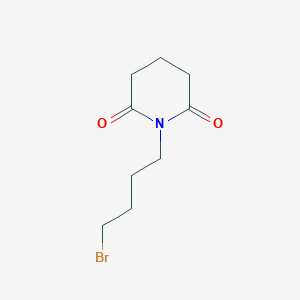
![4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan](/img/structure/B8347540.png)
